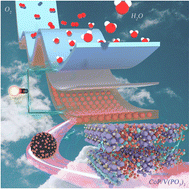Boosting oxygen reduction of well-dispersed CoP/V(PO3)3 sites via geometric and electronic engineering for flexible Zn–air batteries†
Inorganic Chemistry Frontiers Pub Date: 2023-10-30 DOI: 10.1039/D3QI01815F
Abstract
Possessing electron-rich phosphorus and metal sites, transition metal phosphides are expected to break through the reaction kinetics barrier of the oxygen reduction reaction (ORR) for Zn–air batteries (ZABs). Herein, well-dispersed CoP/V(PO3)3 heterojunction nanoparticles were decorated on hollow carbon spheres (CoP/V(PO3)3@HCS) via bi-surfactant template tactics. Experimental and theoretical investigations synergistically confirmed that multi-component coupling induced a charge redistribution and a moderate d-band center, which optimized the adsorption of intermediates and activation energy barrier. Because of the above features, the resultant CoP/V(PO3)3@HCS exhibits eminent ORR activity (E1/2 = 0.81 V, jL = 5.6 mA cm−2) and stability (10 h, ∼98%), surpassing those of most previous reports. Impressively, a CoP/V(PO3)3@HCS-based aqueous ZAB achieves a high power density (182 mW cm−2) and an extremely long life (710 h), being 1.4 and 1.6 times those of the commercial Pt/C, respectively, and its assembled flexible counterpart features extraordinary bending stability.


Recommended Literature
- [1] Front cover
- [2] A simple method for the evaluation of microfluidic architecture using flow quantitation via a multiplexed fluidic resistance measurement†
- [3] Inside back cover
- [4] Cleavage and hydrodeoxygenation (HDO) of C–O bonds relevant to lignin conversion using Pd/Zn synergistic catalysis†
- [5] Spectroscopic exploration of drug–protein interaction: a study highlighting the dependence of the magnetic field effect on inter-radical separation distance formed during photoinduced electron transfer
- [6] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [7] Selective detection of inorganic phosphates in live cells based on a responsive fluorescence probe†
- [8] Improved photoelectrochemical performance of Ti-doped α-Fe2O3 thin films by surface modification with fluoride†
- [9] Interface mediated semiconducting to metallic like transition in ultrathin Bi2Se3 films on (100) SrTiO3 grown by molecular beam epitaxy†
- [10] Reply to the ‘Comment on “Fluorimetric sensing of ATP in water by an imidazolium hydrazone based sensor”’ by S. Farshbaf and P. Anzenbacher Jr., Chem. Commun., 2019, 55, 1770

Journal Name:Inorganic Chemistry Frontiers
Research Products
-
CAS no.: 16130-58-8
-
CAS no.: 16514-83-3









